physicochemical properties of 5-(Adamant-1-yl-methoxy)pentanal
physicochemical properties of 5-(Adamant-1-yl-methoxy)pentanal
An In-Depth Technical Guide to the Physicochemical Properties of 5-(Adamant-1-yl-methoxy)pentanal
For Researchers, Scientists, and Drug Development Professionals
Introduction: Bridging Lipophilicity and Functionality
5-(Adamant-1-yl-methoxy)pentanal, with the molecular formula C16H26O2 and a molecular weight of 250.38 g/mol , is a bifunctional organic molecule featuring a bulky, lipophilic adamantyl cage and a reactive aldehyde terminus.[1][2] The adamantane moiety is a well-established pharmacophore in medicinal chemistry, prized for its ability to enhance the lipophilicity, metabolic stability, and pharmacokinetic profile of drug candidates.[3][4][5] Its rigid, three-dimensional structure can facilitate precise interactions with biological targets. The pentanal chain, capped with an aldehyde, provides a reactive handle for further chemical modifications and introduces a degree of polarity.
This guide offers a comprehensive analysis of the core . Understanding these characteristics is paramount for its application in drug discovery and materials science, as they govern solubility, permeability, and interaction with biological systems. While specific experimental data for this compound is not widely published, this document synthesizes information from related structures and established methodologies to provide robust predictions and detailed protocols for empirical validation.
Predicted Physicochemical Properties
The unique combination of the highly lipophilic adamantane group and the polar aldehyde function dictates the physicochemical behavior of 5-(Adamant-1-yl-methoxy)pentanal. The following table summarizes the predicted properties based on its structural components.
| Property | Predicted Value/Range | Rationale and Key Influencing Factors |
| Molecular Weight | 250.38 g/mol | Calculated from the molecular formula C16H26O2.[1] |
| Lipophilicity (logP) | High (> 4) | The large, nonpolar adamantyl group is the dominant contributor to lipophilicity.[4] The long pentyl chain further increases this property. The ether and aldehyde groups offer minor polar contributions. |
| Aqueous Solubility | Very Low | A direct consequence of high lipophilicity. The molecule is expected to be practically insoluble in water.[6][7] While the carbonyl group can act as a hydrogen bond acceptor with water, the large hydrophobic scaffold prevents significant dissolution.[8][9] |
| Melting Point (°C) | Moderately High | Adamantane itself has an unusually high melting point for a hydrocarbon (approx. 270 °C) due to its crystalline symmetry.[6][10] The flexible pentanal chain will disrupt this symmetry, leading to a lower melting point than pure adamantane, but likely higher than a simple long-chain aldehyde.[11] |
| Boiling Point (°C) | High | The significant molecular weight and the polar carbonyl group, which allows for dipole-dipole interactions, contribute to a high boiling point compared to nonpolar analogues of similar size.[9][12] |
| pKa | Not Ionizable | The molecule lacks acidic or basic functional groups that would ionize under typical physiological pH conditions. |
Experimental Determination of Physicochemical Properties
To validate the predicted properties, a series of standardized experimental protocols are required. These methods provide a framework for the empirical characterization of 5-(Adamant-1-yl-methoxy)pentanal.
Lipophilicity (logP) Determination
The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity.
The shake-flask method is the gold standard for logP determination.[13][14]
Methodology:
-
Preparation: Prepare a stock solution of 5-(Adamant-1-yl-methoxy)pentanal in a suitable organic solvent. Prepare n-octanol and water phases that are mutually saturated by shaking them together for 24 hours and then allowing them to separate.
-
Partitioning: Add a small aliquot of the stock solution to a vessel containing known volumes of the saturated n-octanol and water.
-
Equilibration: Agitate the vessel at a constant temperature (e.g., 25 °C) until partitioning equilibrium is reached (typically several hours).
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully sample each phase and determine the concentration of the analyte using a suitable analytical method, such as HPLC-UV or GC-MS.
-
Calculation: Calculate logP using the formula: logP = log10([Concentration in Octanol] / [Concentration in Water]).[15]
Workflow for logP Determination
Caption: Shake-flask method for logP determination.
Aqueous Solubility Assessment
Thermodynamic solubility provides the equilibrium concentration of a compound in a saturated solution.
This method is considered the definitive approach for measuring solubility.[16][17]
Methodology:
-
Sample Preparation: Add an excess amount of solid 5-(Adamant-1-yl-methoxy)pentanal to a series of vials containing aqueous buffers at different, physiologically relevant pH values (e.g., 1.2, 4.5, 6.8, 7.4).[18]
-
Equilibration: Agitate the vials at a constant temperature (e.g., 37 °C) for an extended period (24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Filter the resulting suspension through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to separate the undissolved solid.[19]
-
Quantification: Analyze the clear supernatant using a validated HPLC method with a standard calibration curve to determine the concentration of the dissolved compound.
-
Reporting: The solubility is reported in units such as µg/mL or µM.
Relationship between Physicochemical Properties and Drug Development
Caption: Influence of physicochemical properties on ADME and drug development.
Melting Point Determination
The melting point provides information on purity and the energy of the crystal lattice.
This is a standard and widely used technique for determining the melting point of a crystalline solid.[20]
Methodology:
-
Sample Preparation: Ensure the sample of 5-(Adamant-1-yl-methoxy)pentanal is dry and finely powdered.
-
Capillary Loading: Pack a small amount of the powdered sample into a thin-walled capillary tube, sealing one end.
-
Apparatus Setup: Place the capillary tube into a melting point apparatus (e.g., a DigiMelt or Mel-Temp).[21]
-
Measurement:
-
Perform a rapid initial heating to determine an approximate melting range.
-
Using a fresh sample, heat slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.[22]
-
-
Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). A narrow range (0.5-2 °C) is indicative of high purity.
Analytical Characterization
Structural confirmation and purity assessment are crucial. Given the aldehyde functionality, derivatization is often employed for robust analysis.
Aldehydes are commonly analyzed by HPLC after derivatization with 2,4-dinitrophenylhydrazine (DNPH), which creates a stable hydrazone that is readily detectable by UV.[23][24]
Methodology:
-
Derivatization: React a known amount of 5-(Adamant-1-yl-methoxy)pentanal with an acidic solution of DNPH.
-
Chromatographic Separation: Inject the derivatized sample onto a reversed-phase HPLC column (e.g., C18).
-
Elution: Use a gradient of mobile phases, typically acetonitrile and water, to elute the DNPH-hydrazone derivative.[23]
-
Detection: Monitor the column effluent with a UV detector at the appropriate wavelength for the hydrazone (typically around 360 nm).
-
Quantification: Use a calibration curve prepared from derivatized standards of known concentrations for accurate quantification.
Conclusion: A Profile for Application
The are dominated by its large, nonpolar adamantane core, predicting high lipophilicity and low aqueous solubility. These characteristics are highly desirable in drug discovery for enhancing membrane permeability and metabolic stability.[25][26] The terminal aldehyde group provides a versatile chemical handle for conjugation or further functionalization, while contributing minimal polarity. The protocols outlined in this guide provide a robust framework for the empirical validation of these predicted properties, enabling researchers to accurately characterize this compound and unlock its full potential in the development of novel therapeutics and advanced materials.
References
-
CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules. Retrieved from [Link][27]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Adamantane Derivatives in Modern Drug Discovery. Retrieved from [Link][3]
-
Mandi, P. (2023). An Overview on Computational Tools for Predicting and Designing the Organic Compounds. Journal of Organic and Inorganic Chemistry. Retrieved from [Link][28]
-
Schreiner, P. R., & Fokin, A. A. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PMC - PubMed Central. Retrieved from [Link][4]
-
Štimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules. Retrieved from [Link][25]
-
Dane, C., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. ResearchGate. Retrieved from [Link]
-
Bergazin, T. D. (2021). Advancing physicochemical property predictions in computational drug discovery. eScholarship, University of California. Retrieved from [Link][29]
-
ProtoQSAR. (n.d.). Computational methods for predicting properties. Retrieved from [Link][30]
-
Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Current Medicinal Chemistry. Retrieved from [Link][5]
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
Westlab Canada. (2023). Measuring the Melting Point. Retrieved from [Link][22]
-
Tallman, K. A., & Jones, B. A. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules. Retrieved from [Link][31]
-
SSERC. (n.d.). Melting point determination. Retrieved from [Link][20]
-
Arizona State University. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link][21]
-
Mansouri, K., et al. (2022). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. Semantic Scholar. Retrieved from [Link][32]
-
Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link][13]
-
Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved from [Link][33]
-
MDPI. (2022). Analytical Methods for Atmospheric Carbonyl Compounds: A Review. Retrieved from [Link][34]
-
Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link][16]
-
Agilent. (2017). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Retrieved from [Link][23]
-
Ghampson, I. T., et al. (2023). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC - PubMed Central. Retrieved from [Link][11]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link][15]
-
OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. Retrieved from [Link][12]
-
eCampusOntario Pressbooks. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones. Retrieved from [Link][8]
-
Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Retrieved from [Link]
-
JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link][35]
-
BYJU'S. (n.d.). Physical Properties of Aldehydes and Ketones. Retrieved from [Link][9]
-
ResearchGate. (2014). Comparison of analytical techniques for the determination of aldehydes in test chambers. Retrieved from [Link][24]
-
Liu, X., et al. (2012). A High-Throughput Method for Lipophilicity Measurement. PMC - NIH. Retrieved from [Link][14]
-
World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link][18]
-
Unacademy. (n.d.). Physical and chemical properties of Aldehydes. Retrieved from [Link][36]
-
Creative Bioarray. (n.d.). Aqueous Solubility Assays. Retrieved from [Link][37]
-
Chemistry LibreTexts. (2023). Properties of Aldehydes and Ketones. Retrieved from [Link][7]
-
ResearchGate. (2022). Adamantane derivatives: Pharmacological and toxicological properties (Review). Retrieved from [Link][26]
-
MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Retrieved from [Link][38]
-
Pharmaffiliates. (n.d.). 5-(Adamant-1-yl-methoxy)pentanal. Retrieved from [Link][2]
-
PubMed Central. (2020). Adamantane-Monoterpenoid Conjugates Linked via Heterocyclic Linkers Enhance the Cytotoxic Effect of Topotecan. Retrieved from [Link][39]
Sources
- 1. scbt.com [scbt.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. nbinno.com [nbinno.com]
- 4. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Adamantane - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 9. byjus.com [byjus.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. acdlabs.com [acdlabs.com]
- 16. lup.lub.lu.se [lup.lub.lu.se]
- 17. Aqueous Solubility Assay - Enamine [enamine.net]
- 18. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. SSERC | Melting point determination [sserc.org.uk]
- 21. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 22. westlab.com [westlab.com]
- 23. agilent.com [agilent.com]
- 24. researchgate.net [researchgate.net]
- 25. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]
- 28. longdom.org [longdom.org]
- 29. Advancing physicochemical property predictions in computational drug discovery [escholarship.org]
- 30. Computational methods for predicting properties | ProtoQSAR [protoqsar.com]
- 31. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 32. [PDF] Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals | Semantic Scholar [semanticscholar.org]
- 33. thinksrs.com [thinksrs.com]
- 34. Analytical Methods for Atmospheric Carbonyl Compounds: A Review [mdpi.com]
- 35. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 36. Physical properties of aldehydes [unacademy.com]
- 37. creative-bioarray.com [creative-bioarray.com]
- 38. mdpi.com [mdpi.com]
- 39. Adamantane-Monoterpenoid Conjugates Linked via Heterocyclic Linkers Enhance the Cytotoxic Effect of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]
